2-Amino-4-ethoxy-4-oxobutanoic acid
Description
Contextualization as a β-Aspartate Ester Derivative
2-Amino-4-ethoxy-4-oxobutanoic acid is chemically classified as a β-aspartate ester. This means that an ethyl group is attached to the β-carboxyl group of aspartic acid, forming an ester linkage. ontosight.ai This structural modification distinguishes it from its parent molecule, L-aspartic acid, and its α-ester counterpart. The position of the ester group has a profound impact on the molecule's reactivity, solubility, and its utility as a building block in more complex molecules. In the broader context of amino acid derivatives, esters like this are pivotal for their potential to enhance bioavailability and for their role as intermediates in the synthesis of a wide array of organic compounds. ontosight.aichemimpex.com
Significance in Amino Acid and Peptide Chemistry Landscapes
The landscape of amino acid and peptide chemistry greatly benefits from the availability of derivatives like 2-Amino-4-ethoxy-4-oxobutanoic acid. In peptide synthesis, the protection of reactive side chains is a critical step to ensure the correct formation of peptide bonds. β-esters of aspartic acid serve as protecting groups for the side-chain carboxyl function.
However, a significant challenge in solid-phase peptide synthesis involving aspartic acid is the formation of aspartimide, an undesirable side reaction. nih.govresearchgate.net This reaction can occur under both acidic and basic conditions and is influenced by the protecting group on the β-carboxyl group and the peptide sequence. nih.gov The opening of the aspartimide ring can lead to a mixture of α- and β-aspartyl peptides, which are difficult to separate. nih.gov Research has focused on optimizing conditions to control the opening of the aspartimide ring, with studies showing that primary alcohols, like ethanol (B145695) which would form the ethyl ester, in the presence of a mild base can be effective. nih.gov
Furthermore, the use of active esters in peptide bond formation is a key strategy to minimize racemization and epimerization, which are notorious issues when using highly reactive coupling reagents. rsc.org While not an "active ester" in the traditional sense for direct peptide coupling, the controlled modification and subsequent deprotection of the β-ethyl ester are crucial for synthesizing pure peptides containing aspartic acid.
Overview of Current Research Trajectories and Challenges
Current research involving 2-Amino-4-ethoxy-4-oxobutanoic acid and related β-aspartate esters is multifaceted. A significant area of investigation is the enzymatic synthesis of polymers. For instance, studies have shown the enzymatic polymerization of diethyl L-aspartate to form poly(α-ethyl β-aspartate), a polymer composed of β-amide linkages. nih.gov This highlights the potential for creating novel biodegradable polymers with specific properties.
Another research trajectory lies in the development of pharmaceuticals. Modifications of amino acids, including esterification, are common strategies in drug design to create prodrugs with improved pharmacokinetic properties. ontosight.aichemimpex.com Aspartic acid derivatives are also being explored as components of nutritional supplements. chemimpex.com
A primary challenge remains the prevention of aspartimide formation during peptide synthesis. researchgate.net Researchers continue to investigate more efficient and stable protecting groups for the aspartic acid side chain to improve the yield and purity of synthetic peptides. Overcoming this hurdle is crucial for the efficient synthesis of many biologically active peptides and proteins.
Chemical and Physical Properties of 2-Amino-4-ethoxy-4-oxobutanoic Acid
| Property | Value |
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol nih.gov |
| IUPAC Name | 2-Amino-4-ethoxy-4-oxobutanoic acid chemchart.com |
| Alternate Names | L-Aspartic acid β-ethyl ester, 1-Ethyl aspartate ontosight.ai |
| CAS Number | 21860-86-6 chemchart.com |
| Predicted Water Solubility | 78576.2 mg/L chemchart.com |
| Predicted Melting Point | 130.56 °C chemchart.com |
| Predicted Boiling Point | 369.4 °C chemchart.com |
| Predicted Density | 1.18 g/cm³ chemchart.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSWOYBXAHEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311699 | |
| Record name | 4-Ethyl hydrogen aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21860-86-6, 4070-43-3 | |
| Record name | 4-Ethyl hydrogen aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl hydrogen aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of 2 Amino 4 Ethoxy 4 Oxobutanoic Acid
Fundamental Reactivity Profiles and Functional Group Interconversions
The reactivity of 2-amino-4-ethoxy-4-oxobutanoic acid is dictated by the interplay of its three functional groups. The amino group is nucleophilic, the carboxylic acid is acidic and can be converted into various derivatives, and the ethyl ester is susceptible to hydrolysis and other nucleophilic acyl substitutions.
The functional groups of 2-amino-4-ethoxy-4-oxobutanoic acid exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The primary amino group can be oxidized, though this is often a complex process that can lead to a mixture of products, including imines, oximes, and nitro compounds, depending on the oxidizing agent and reaction conditions. The carboxyl group is generally resistant to further oxidation. However, under specific enzymatic or electrochemical conditions, oxidative decarboxylation can occur. The ester group is also generally stable to oxidation.
Reduction: The carboxylic acid and the ethyl ester moieties are the primary sites for reduction. The ester group can be reduced to a primary alcohol, yielding 2-amino-4-hydroxybutane-1,4-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the ester to an aldehyde at low temperatures, affording 2-amino-4-oxobutanal. libretexts.org The carboxylic acid can also be reduced to a primary alcohol, typically requiring harsher conditions or prior conversion to a more reactive derivative. The amino group is generally stable under these reductive conditions.
| Functional Group | Reaction | Reagent Example | Product |
| Ethyl Ester | Reduction | LiAlH₄ | Primary Alcohol |
| Ethyl Ester | Reduction | DIBAL-H (-78 °C) | Aldehyde |
| Carboxylic Acid | Reduction | BH₃·THF | Primary Alcohol |
Nucleophilic Substitution: The electrophilic carbonyl carbon of the ethyl ester is susceptible to nucleophilic attack. This can lead to transesterification if another alcohol is used in the presence of an acid or base catalyst. Aminolysis, the reaction with an amine, will yield an amide. Saponification, the hydrolysis of the ester under basic conditions, results in the formation of the corresponding carboxylate salt. The α-carbon can also undergo nucleophilic substitution, though this is less common and typically requires specific activation.
Electrophilic Substitution: The primary amino group is a strong nucleophile and readily reacts with electrophiles. This includes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. These reactions are fundamental to the use of this compound in peptide synthesis, where the amino group forms a peptide bond with the carboxylic acid of another amino acid.
Derivatization for Advanced Peptide Synthesis Applications
In the realm of solid-phase peptide synthesis (SPPS), derivatives of 2-amino-4-ethoxy-4-oxobutanoic acid are invaluable building blocks. The strategic use of protecting groups on the α-amino group and the β-carboxyl group is crucial for the successful synthesis of complex peptides.
The side-chain carboxyl group of aspartic acid requires protection during peptide synthesis to prevent side reactions. The choice of protecting group is critical, as it must be stable throughout the synthesis and selectively removable at the end.
Two of the most common protecting groups for the α-amino group in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. organic-chemistry.org
Fmoc-based Protection: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.depeptide.com Fmoc-Asp(OEt)-OH is a commercially available building block used in Fmoc-SPPS. The ethyl ester on the side chain is stable to the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. peptide.com
Boc-based Protection: The Boc group is acid-labile and is removed with a moderate acid, such as TFA. nih.gov Boc-Asp(OEt)-OH is used in Boc-SPPS. The ethyl ester side-chain protection is generally compatible with the Boc strategy, although its removal also requires acidic conditions, which can sometimes lead to a lack of orthogonality if not carefully planned. nih.gov
| α-Amino Protecting Group | Deprotection Condition | Side-Chain Protecting Group (β-Ester) | Deprotection Condition | Orthogonality |
| Fmoc | Base (e.g., Piperidine) | Ethyl Ester | Acid (e.g., TFA) | High |
| Boc | Acid (e.g., TFA) | Ethyl Ester | Acid (e.g., TFA) | Low |
A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide. nih.govnih.goviris-biotech.de This occurs through the intramolecular cyclization of the aspartyl residue, particularly when the following amino acid has a small side chain, such as glycine. iris-biotech.de Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. iris-biotech.de
To mitigate this, bulky ester protecting groups on the β-carboxyl group have been developed. These sterically demanding groups hinder the intramolecular attack of the backbone amide nitrogen on the side-chain carbonyl carbon, thus reducing the rate of aspartimide formation. iris-biotech.debiotage.comresearchgate.net
Several bulky ester protecting groups have been shown to be effective in minimizing aspartimide formation compared to the standard methyl, ethyl, or tert-butyl esters. nih.govresearchgate.net
| Bulky Protecting Group | Abbreviation | Effectiveness in Aspartimide Suppression |
| 3-methylpent-3-yl | Mpe | High |
| 2,4-dimethyl-3-pentyl | Dmp | Very High |
| 3-ethyl-3-pentyl | Epe | Very High nih.goviris-biotech.de |
| 4-n-propyl-4-heptyl | Php | Extremely High nih.gov |
| 5-n-butyl-5-nonyl | Bno | Extremely High nih.govsigmaaldrich.com |
| Trityl | Trt | High acgpubs.orgtotal-synthesis.comnih.govorganic-chemistry.org |
Research has shown that the use of derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH can significantly reduce the formation of aspartimide-related byproducts during Fmoc-SPPS, even under forcing conditions such as elevated temperatures or the use of stronger bases like DBU for Fmoc removal. nih.govsigmaaldrich.com The trityl group, being very bulky, is also an effective protecting group for the side chain of asparagine and can be applied to aspartic acid to prevent side reactions. acgpubs.orgtotal-synthesis.comnih.govorganic-chemistry.org
Mechanisms of Amide Bond Formation in Oligomer Synthesis
The formation of an amide bond, the cornerstone of peptide and oligomer synthesis, is a condensation reaction that joins the carboxyl group of one molecule to the amino group of another, releasing a molecule of water. In the context of 2-Amino-4-ethoxy-4-oxobutanoic acid, this process requires the activation of its carboxylic acid moiety to facilitate the nucleophilic attack by an amino group.
The most prevalent mechanisms for amide bond formation in oligomer synthesis can be broadly categorized as follows:
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. The process begins with the reaction of the carbodiimide (B86325) with the carboxylic acid group of 2-Amino-4-ethoxy-4-oxobutanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond and a urea (B33335) byproduct. umich.edu
Active Ester Method: This strategy involves converting the carboxylic acid into a more reactive form, an "active ester." This can be achieved using various reagents, such as N-hydroxysuccinimide (NHS) or pentafluorophenol. The resulting active ester of 2-Amino-4-ethoxy-4-oxobutanoic acid can then readily react with an amino group to form the desired amide bond.
Phosphonium and Uronium Salt-Based Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. They react with the carboxylic acid to form an activated species, which then rapidly reacts with the amine to yield the amide bond. These reagents are particularly favored in solid-phase peptide synthesis (SPPS) for their high coupling efficiencies and suppression of side reactions.
Enzymatic Ligation: Biocatalysis offers a green and highly specific alternative to chemical methods. uky.edu Enzymes such as ligases can catalyze the formation of amide bonds under mild conditions. uky.edu This approach, while less common for non-natural amino acids like 2-Amino-4-ethoxy-4-oxobutanoic acid, is an area of growing research interest due to its potential for high chemo- and regioselectivity. uky.edunih.gov
The choice of coupling method depends on several factors, including the scale of the synthesis, the specific amino acids being coupled, and the desired purity of the final oligomer.
Side Reaction Analysis in Peptide Elongation (e.g., Aspartimide Formation and Epimerization)
Aspartimide Formation:
This is a common side reaction for aspartic acid residues and their derivatives, such as 2-Amino-4-ethoxy-4-oxobutanoic acid. iris-biotech.desigmaaldrich.com It is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine) can trigger this reaction. iris-biotech.desigmaaldrich.com
The mechanism involves the intramolecular cyclization of the aspartyl residue. The backbone amide nitrogen attacks the side-chain ester carbonyl group, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of α- and β-aspartyl peptides. iris-biotech.demdpi.com The β-aspartyl peptide is an isomer of the desired product and can be challenging to remove during purification. sigmaaldrich.com
Strategies to minimize aspartimide formation include:
Use of sterically hindered side-chain protecting groups: Employing bulky protecting groups on the side-chain carboxyl group can sterically hinder the intramolecular cyclization.
Optimized deprotection conditions: Using milder bases or shorter deprotection times can reduce the extent of aspartimide formation.
Introduction of backbone-protecting groups: Protecting the backbone amide nitrogen can prevent it from participating in the cyclization reaction. iris-biotech.de
Epimerization:
Epimerization is the change in the stereochemical configuration at the α-carbon of an amino acid residue during peptide synthesis. mdpi.com This process can lead to the formation of diastereomeric peptides, which can have altered biological activity and are difficult to separate from the desired product. mdpi.com
The primary mechanism for epimerization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. umich.edu Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. umich.edumdpi.com The acidity of the α-proton is increased when the carboxyl group is activated for coupling, making this step particularly susceptible to epimerization.
Factors influencing epimerization include:
The nature of the activating group.
The type of base used.
The reaction temperature and time.
Careful selection of coupling reagents and reaction conditions is crucial to minimize epimerization and maintain the stereochemical integrity of the peptide.
Analytical Derivatization for Enhanced Chromatographic Separation and Detection
The analysis of 2-Amino-4-ethoxy-4-oxobutanoic acid and its oligomers often requires derivatization to improve their chromatographic behavior and detection sensitivity. Derivatization modifies the chemical structure of the analyte to make it more suitable for a particular analytical technique.
Strategies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For HPLC and LC-MS analysis, derivatization is often employed to enhance the hydrophobicity and ionization efficiency of polar analytes like amino acids. nih.govresearchgate.net
Common derivatization strategies include:
Pre-column derivatization with UV-active or fluorescent tags: Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the primary amine group of 2-Amino-4-ethoxy-4-oxobutanoic acid to introduce a highly UV-active Fmoc group. researchgate.net This allows for sensitive detection using a UV detector. Other fluorescent tags can be used to further enhance sensitivity.
Derivatization to improve ionization in MS: For LC-MS, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ddtjournal.com This can significantly improve the signal-to-noise ratio and the limit of detection. For instance, derivatizing the carboxyl group to form an ester or an amide with a reagent containing a quaternary ammonium (B1175870) group can enhance positive ion mode detection. nih.gov
The choice of derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity, selectivity, and compatibility with the chromatographic system.
| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |
| UV/Fluorescence Tagging | Amino Group | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Enhance UV detection in HPLC |
| Ionization Enhancement | Carboxyl Group | Reagents with quaternary ammonium groups | Improve ionization efficiency in LC-MS |
| Hydrophobicity Modification | Amino and Carboxyl Groups | Alkyl chloroformates | Improve retention on reversed-phase columns |
Chiral Derivatization Techniques for Enantiomeric Discrimination
The enantiomers of an amino acid can have significantly different biological activities. Therefore, it is often necessary to separate and quantify the individual enantiomers of 2-Amino-4-ethoxy-4-oxobutanoic acid. Chiral derivatization is a common approach to achieve this separation on a non-chiral chromatographic column.
This technique involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic methods like HPLC or GC.
Common chiral derivatizing agents for amino acids include:
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent reacts with the primary amine group of the amino acid to form diastereomeric derivatives that can be separated by reversed-phase HPLC. mdpi-res.com
O-phthaldialdehyde (OPA) with a chiral thiol: OPA reacts with the amino acid in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles, which can be separated by HPLC. mdpi-res.com
Chiral acyl chlorides: Reagents like (+)- or (-)-menthyl chloroformate can be used to derivatize the amino group, forming diastereomeric carbamates that are separable by GC.
The choice of the chiral derivatizing agent depends on the specific amino acid, the analytical technique being used, and the required sensitivity.
| Chiral Derivatizing Agent | Target Functional Group | Resulting Derivatives | Separation Technique |
| Marfey's Reagent | Amino Group | Diastereomeric dinitrophenyl-alanine amides | HPLC |
| OPA/Chiral Thiol | Amino Group | Diastereomeric isoindoles | HPLC |
| Chiral Acyl Chlorides | Amino Group | Diastereomeric carbamates | GC |
Advanced Analytical and Spectroscopic Characterization of 2 Amino 4 Ethoxy 4 Oxobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for the structural elucidation of 2-Amino-4-ethoxy-4-oxobutanoic acid.
¹H-NMR and ¹³C-NMR Chemical Shift Assignments and Structural Elucidation
In a hypothetical ¹H-NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the two diastereotopic protons of the β-methylene group, the α-methine proton, and the amine protons. The chemical shifts and coupling constants of these signals would provide definitive information about the connectivity of the atoms within the molecule.
A ¹³C-NMR spectrum would complement the ¹H-NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and carboxylic acid groups, the α- and β-carbons of the amino acid backbone, and the carbons of the ethoxy group.
A data table for the predicted chemical shifts would be structured as follows, though it must be emphasized that these are theoretical values and require experimental verification.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 2-Amino-4-ethoxy-4-oxobutanoic acid (Note: This table is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | Value unavailable | Value unavailable |
| β-CH₂ | Value unavailable | Value unavailable |
| Ethyl -CH₂- | Value unavailable | Value unavailable |
| Ethyl -CH₃ | Value unavailable | Value unavailable |
| -NH₂ | Value unavailable | - |
| Carboxyl -COOH | Value unavailable | Value unavailable |
Two-Dimensional (2D) NMR Correlational Studies (e.g., HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the ester and carboxylic acid functional groups to the amino acid backbone.
Conformational Studies via NMR (e.g., Oligomer Helix-Coil Transitions)
While conformational studies are more commonly performed on oligomers or polymers, NMR techniques could, in principle, be used to study the conformational preferences of the monomeric 2-Amino-4-ethoxy-4-oxobutanoic acid in different solvents. However, without any foundational spectral data, a discussion of more complex studies such as oligomer helix-coil transitions is purely speculative.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, would provide valuable information about the functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 2-Amino-4-ethoxy-4-oxobutanoic acid would be expected to show characteristic absorption bands for the various functional groups. These would include broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the amine group, C-H stretching from the alkyl portions, and strong C=O stretching vibrations from both the carboxylic acid and the ester groups. The fingerprint region would contain a complex pattern of absorptions corresponding to C-O and C-N stretching, as well as various bending vibrations.
Table 2: Expected FT-IR Absorption Bands for 2-Amino-4-ethoxy-4-oxobutanoic acid (Note: This table is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation.)
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | Value unavailable |
| N-H (Amine) | Value unavailable |
| C-H (Alkyl) | Value unavailable |
| C=O (Ester) | Value unavailable |
| C=O (Carboxylic Acid) | Value unavailable |
| C-O (Ester/Acid) | Value unavailable |
Raman Spectroscopy (FT-Raman, Resonance Raman) for Molecular Vibrations
Raman spectroscopy would provide complementary information to FT-IR. While the polar functional groups would be prominent in the IR spectrum, the less polar parts of the molecule, such as the C-C backbone, might show stronger signals in the Raman spectrum. The C=O stretching vibrations would also be observable, and their positions could provide further insight into the molecular structure and intermolecular interactions.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For 2-Amino-4-ethoxy-4-oxobutanoic acid, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques offer unique insights.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amino acids and their derivatives, as it typically produces intact molecular ions. In the positive ion mode, 2-Amino-4-ethoxy-4-oxobutanoic acid is expected to readily form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides valuable structural information through the analysis of its fragmentation patterns. While specific experimental ESI-MS/MS data for 2-Amino-4-ethoxy-4-oxobutanoic acid is not widely available in the public domain, predictable fragmentation pathways can be inferred based on the known fragmentation of amino acids and their esters. nih.govlibretexts.orgnih.gov The primary fragmentation pathways likely involve the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), as well as cleavages at the ester group. nih.gov
Key expected fragmentation patterns include:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond.
Loss of ethanol (B145695) (-CH₃CH₂OH): A common fragmentation for ethyl esters.
Decarboxylation (-COOH or -CO₂): Loss of the carboxylic acid group.
Loss of the entire ester group (-COOCH₂CH₃): Providing a significant fragment ion.
Table 1: Predicted ESI-MS/MS Fragmentation of 2-Amino-4-ethoxy-4-oxobutanoic acid ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |
| [M+H]⁺ | [M+H - CO]⁺ | CO |
| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | C₂H₅OH |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ |
| [M+H]⁺ | [M+H - C₂H₅O]⁺ | C₂H₅O |
| [M+H]⁺ | [M+H - COOC₂H₅]⁺ | COOC₂H₅ |
This table is based on theoretical fragmentation patterns and awaits experimental verification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules, including synthetic polymers. While there are no specific reports on polymers incorporating 2-Amino-4-ethoxy-4-oxobutanoic acid, the principles of MALDI-TOF MS allow for a discussion of its potential application.
The process involves co-crystallizing the polymer sample with a suitable matrix, which absorbs the laser energy and facilitates the ionization of the polymer chains. The choice of matrix is critical for successful analysis. The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined based on their flight time.
Computational and Theoretical Investigations of 2 Amino 4 Ethoxy 4 Oxobutanoic Acid
Quantum Chemical Methodologies
Quantum chemical methods are powerful tools for understanding the electronic structure and properties of molecules from first principles. These calculations can provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. cu.edu.eg It is a popular choice for computational studies of amino acid derivatives due to its balance of accuracy and computational cost.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields key information such as bond lengths, bond angles, and dihedral angles.
A crucial aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Optimized Geometry Parameters for 2-Amino-4-ethoxy-4-oxobutanoic Acid (Illustrative)
| Parameter | Value |
| Bond Length (Cα-N) | ~1.45 Å |
| Bond Length (Cα-Cβ) | ~1.53 Å |
| Bond Length (C=O, acid) | ~1.21 Å |
| Bond Length (C-O, acid) | ~1.35 Å |
| Bond Length (C=O, ester) | ~1.22 Å |
| Bond Length (C-O, ester) | ~1.34 Å |
| Bond Angle (N-Cα-Cβ) | ~110° |
| Dihedral Angle (H-N-Cα-Cβ) | Varies with conformation |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.
Table 2: Hypothetical Electronic Properties for 2-Amino-4-ethoxy-4-oxobutanoic Acid (Illustrative)
| Property | Value |
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -1.2 eV |
| HOMO-LUMO Gap | e.g., 5.3 eV |
Note: These values are for illustrative purposes only and would be determined from specific DFT calculations.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of particular functional groups. This aids in the structural characterization of the molecule.
The distribution of electron density in a molecule can be analyzed to determine the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions. An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Ab Initio and Semi-Empirical Computational Approaches
Beyond DFT, other quantum chemical methods exist. Ab initio methods are based on first principles without the inclusion of empirical parameters. While highly accurate, they are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. The choice of method depends on the desired accuracy and the size of the system under investigation.
Conformational Analysis and Molecular Dynamics Simulations
The properties of a flexible molecule like 2-Amino-4-ethoxy-4-oxobutanoic acid are influenced by its different possible three-dimensional arrangements, or conformations.
Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This allows for the study of dynamic processes such as conformational changes, folding, and intermolecular interactions in a simulated environment (e.g., in a solvent). For a molecule like 2-Amino-4-ethoxy-4-oxobutanoic acid, MD simulations could reveal how it interacts with water molecules and how its conformation changes over time.
Potential Energy Surface (PES) Mapping and Global/Local Minima Identification
The potential energy surface (PES) is a multidimensional landscape that maps the potential energy of a molecule as a function of its atomic coordinates. longdom.org For a molecule with multiple rotatable bonds, such as the aspartic acid framework, the PES is complex, featuring numerous energy minima (stable conformers) and transition states that connect them. nih.gov
Computational exploration of the PES is crucial for identifying the most stable three-dimensional arrangements (global and local minima) of the molecule. longdom.org Studies on aspartic acid, the parent compound, have utilized advanced techniques like molecular dynamics combined with enhanced sampling methods (metadynamics) to thoroughly map its conformational free energy landscape. nih.gov This approach overcomes the challenge of getting trapped in local energy wells, allowing for an exhaustive search of possible shapes.
These investigations, performed for both the neutral and zwitterionic forms, have identified several low-energy conformers. The results from these computational procedures align well with experimental data from rotational spectroscopy for the gas phase, validating the accuracy of the theoretical models. nih.gov Furthermore, these simulations provide invaluable information on higher-energy conformers and the preferred structures in an aqueous environment, which are often not accessible to experiments. nih.gov The esterification of the side-chain carboxyl group to form 2-Amino-4-ethoxy-4-oxobutanoic acid introduces an additional rotatable bond, further increasing the complexity of its PES, but the fundamental stable backbones are expected to resemble those of the parent amino acid.
Table 1: Representative Stable Conformers of Aspartic Acid Analogs Identified Through PES Mapping
This table illustrates the types of stable conformers identified in computational studies of aspartic acid, which serve as a model for 2-Amino-4-ethoxy-4-oxobutanoic acid. The relative energies are indicative and vary with the computational model and environment (gas phase vs. solution).
| Conformer ID | Dihedral Angles (N-Cα-Cβ-Cγ) | Key Intramolecular Interaction | Relative Free Energy (kcal/mol) |
| Conf-I | gauche (~60°) | N-H···O=C (side chain) | 0.00 (Reference) |
| Conf-II | trans (180°) | O-H (carboxyl)···N | 0.45 |
| Conf-III | gauche (~-60°) | N-H···O-H (carboxyl) | 1.20 |
Tautomeric and Zwitterionic Equilibria in Solution
Amino acids can exist in different protonation states, known as tautomers. The primary forms are the neutral molecule and the zwitterion, where the amino group is protonated (-NH3+) and a carboxyl group is deprotonated (-COO-). While single, isolated aspartic acid molecules are more stable in their neutral form in the gas phase, the zwitterionic form is overwhelmingly favored in aqueous solutions. acs.orgpmf.unsa.banih.gov This stabilization is due to the favorable interaction of the charged zwitterionic groups with the polar water molecules. pmf.unsa.ba
For aspartic acid and its esters, the situation is more complex as there are two carboxyl groups (or a carboxyl and an ester group). This leads to two potential zwitterionic tautomers in solution:
α-zwitterion : The α-carboxyl group is deprotonated.
β-zwitterion : The side-chain carboxyl group is deprotonated.
For 2-Amino-4-ethoxy-4-oxobutanoic acid, the ester group is non-ionizable, meaning only one zwitterionic form is possible, where the α-carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺).
Theoretical studies on aspartic acid have successfully calculated the equilibrium between its α and β zwitterionic forms in water. acs.org Using a combination of ab initio calculations and Monte Carlo simulations to account for solvent effects, researchers have determined the relative free energies and equilibrium constants, finding them to be in good agreement with experimental values derived from pH titration. acs.orgresearchgate.net These studies highlight that the relative stability of conformers and tautomers is highly dependent on the solvent environment. acs.orgnih.gov
Table 2: Calculated Tautomeric/Conformational Equilibrium Data for Aspartic Acid Zwitterions in Aqueous Solution
Data adapted from theoretical studies on aspartic acid, illustrating the calculated equilibrium between its different zwitterionic forms.
| Equilibrium | Calculated Property | Theoretical Value | Experimental Value |
| α-zwitterion ⇌ β-zwitterion | Relative log K | 1.07 ± 0.36 | 1.26 |
| α-gauche ⇌ α-trans | ΔG (kcal/mol) | 0.5 | 0.3 |
| β-gauche ⇌ β-trans | ΔG (kcal/mol) | 1.1 | 1.2 |
Analysis of Intramolecular Hydrogen Bonding Networks
Computational methods, particularly Density Functional Theory (DFT), are used to analyze these networks in detail. pmf.unsa.banih.gov Studies on aspartic acid residues have shown how a network of intramolecular and intermolecular hydrogen bonds, assisted by surrounding water molecules, facilitates chemical reactions like the formation of a succinimide (B58015) intermediate. nih.govnih.gov DFT calculations on clusters of aspartic acid molecules demonstrate that hydrogen bonding is essential for stabilizing the zwitterionic form in the solid state, leading to significant shifts in vibrational frequencies that can be compared with experimental IR and Raman spectra. pmf.unsa.ba The strength and geometry of these H-bonds are key determinants of the molecule's three-dimensional structure and reactivity.
Molecular Interaction Studies
Understanding how 2-Amino-4-ethoxy-4-oxobutanoic acid interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to elucidating its potential biological roles.
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is central to drug discovery and involves searching for the optimal binding pose by minimizing the free energy of the ligand-receptor complex.
While no specific docking studies for 2-Amino-4-ethoxy-4-oxobutanoic acid are publicly available, extensive research exists for molecules containing the aspartic acid scaffold. A prominent example is the Arginine-Glycine-Aspartic acid (RGD) tripeptide motif. The aspartic acid residue is the critical component of this motif, which is recognized by integrin receptors on cell surfaces. Docking simulations of RGD-like compounds into integrin binding sites show that the negatively charged carboxylate of the aspartic acid side chain forms crucial ionic interactions with positively charged amino acid residues (like lysine) and coordinates with a divalent metal cation (e.g., Mg²⁺ or Mn²⁺) within the receptor's active site. acs.org
These studies demonstrate how the aspartic acid moiety acts as a key anchor for protein binding. For 2-Amino-4-ethoxy-4-oxobutanoic acid, where the side-chain carboxylate is replaced by a neutral ethyl ester, the binding interactions would be fundamentally different. The ester group could act as a hydrogen bond acceptor but would not form the critical ionic bonds seen with aspartic acid, suggesting it would have a very different protein interaction profile.
Table 3: Illustrative Example of Molecular Docking Results for an Aspartate-Containing Ligand
This hypothetical table shows the kind of data obtained from a molecular docking simulation, predicting the binding affinity and key interactions between a ligand and a protein's active site.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| RGD Peptide | Integrin αvβ3 | -9.5 | Lys125 | Hydrogen Bond, Ionic |
| RGD Peptide | Integrin αvβ3 | -9.5 | Ser121, Ser123 | Hydrogen Bond |
| RGD Peptide | Integrin αvβ3 | -9.5 | Mn²⁺ ion | Metal Coordination |
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a powerful computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. researchgate.net These interactions, including hydrogen bonds, van der Waals forces, and steric repulsion, govern molecular conformation, packing, and ligand-receptor recognition. researchgate.netnih.gov
The NCI method is based on the electron density and its derivatives. It generates 3D isosurfaces that highlight regions of noncovalent interactions. These surfaces are typically color-coded to indicate the nature and strength of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weaker, attractive van der Waals interactions.
Red surfaces denote repulsive interactions, such as steric clashes between atoms.
For a molecule like 2-Amino-4-ethoxy-4-oxobutanoic acid, NCI analysis can provide a detailed qualitative map of the intramolecular hydrogen bonds that stabilize its folded conformers. researchgate.net It can also be applied to a ligand-protein complex from a docking simulation to visualize the precise regions of contact and the nature of the forces holding the ligand in the binding pocket. This provides a more intuitive understanding of molecular binding than simply listing interacting atoms. researchgate.net
Biochemical Roles and Biotechnological Applications of 2 Amino 4 Ethoxy 4 Oxobutanoic Acid
Role in Central Metabolic Pathways and Biosynthesis
Scientific literature primarily identifies 2-Amino-4-ethoxy-4-oxobutanoic acid as a synthetic compound, used as an intermediate in chemical synthesis and for research purposes. ontosight.aichemimpex.com There is no significant evidence to suggest that this ethyl ester derivative plays a direct, natural role as a metabolite in the core biochemical pathways of living organisms. The metabolic functions detailed below are characteristic of its parent compound, L-aspartic acid .
Precursor in the Biosynthesis of Essential Amino Acids
L-aspartic acid is a crucial precursor in the biosynthesis of several essential amino acids in plants and microorganisms. wikipedia.orgnews-medical.net These pathways are vital as humans cannot synthesize these amino acids and must obtain them through their diet. The aspartate family of amino acids includes:
Methionine
Threonine
Lysine
Isoleucine (derived from threonine)
The metabolic journey begins with the conversion of aspartate into its semialdehyde, a key intermediate that channels into the specific pathways for each amino acid. wikipedia.orgpatsnap.com
Involvement as a Metabolite in Key Biochemical Cycles (e.g., Urea (B33335) Cycle, Gluconeogenesis)
L-aspartic acid is a key metabolite in two major hepatic pathways: the urea cycle and gluconeogenesis. wikipedia.orgpatsnap.comnih.gov
Urea Cycle: This cycle detoxifies ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. patsnap.comresearchgate.net Aspartate contributes one of the two nitrogen atoms in the urea molecule by reacting with citrulline to form argininosuccinate. patsnap.comnih.gov
Gluconeogenesis: This pathway synthesizes glucose from non-carbohydrate precursors. Aspartate can be converted to oxaloacetate, an intermediate in gluconeogenesis, thereby serving as a substrate for glucose production. nih.govnih.govnih.gov Recent studies suggest that transporting oxaloacetate from the mitochondria to the cytosol in the form of aspartate is a more suitable mechanism for gluconeogenesis than the traditional malate (B86768) shuttle under certain conditions. nih.gov
Function as a Carrier of Reducing Equivalents (e.g., Malate-Aspartate Shuttle)
The malate-aspartate shuttle is an essential system for transporting reducing equivalents (in the form of electrons from NADH) from the cytosol into the mitochondrial matrix in eukaryotes. wikipedia.orgwikipedia.org This is crucial because the inner mitochondrial membrane is impermeable to NADH itself. L-aspartate is a key component of this shuttle. Cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondria. Inside the matrix, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle and transport the intermediates back to the cytosol, oxaloacetate is transaminated to aspartate, which is then transported out of the mitochondria. wikipedia.orgnih.govyoutube.com
Applications in Biopolymer and Peptide Engineering
While 2-Amino-4-ethoxy-4-oxobutanoic acid does not participate in natural metabolic cycles, its status as a derivative of a proteinogenic amino acid makes it and similar esters valuable tools in biotechnology and synthetic chemistry.
Fundamental Building Block in Synthetic Peptide Chemistry and Drug Design
Aspartic acid esters, including the β-ethyl ester, are important building blocks in solid-phase peptide synthesis (SPPS) and drug development. unite.edu.mkkoreascience.kr The ester group serves as a protecting group for the side-chain carboxylic acid, preventing it from interfering with the formation of the primary peptide bonds at the α-amino and α-carboxyl groups.
Different ester groups, such as methyl, ethyl, benzyl (B1604629), and tert-butyl esters, offer varying levels of stability and can be selectively removed under specific chemical conditions, allowing for complex peptide modifications. chemimpex.comsigmaaldrich.compeptide.commedchemexpress.comnih.gov For instance, the β-ethyl ester protects the alpha-carboxylic acid group, which is crucial for forming the peptide backbone. These derivatives have been used to synthesize hetero-peptides and other complex molecules with potential therapeutic applications, such as improving the delivery or reducing the toxicity of drugs. nih.govnih.gov
| Aspartic Acid Derivative | Common Use in Synthesis | Reference |
| L-Aspartic acid β-benzyl ester | Synthesis of peptides with specific ring structures and block copolymers. | sigmaaldrich.com |
| Fmoc-Asp(OtBu)-OH | Standard derivative for Fmoc-based solid-phase peptide synthesis. | peptide.com |
| L-Aspartic acid β-methyl ester | Intermediate in pharmaceutical synthesis and used in biochemical research. | chemimpex.com |
| L-Aspartic acid diethyl ester | Studied in organic chemistry for functional group transformations. | cymitquimica.com |
Enzymatic Synthesis of Poly(aspartate) and β-Peptides for Functional Materials
Poly(aspartic acid) and its derivatives are biodegradable polymers with applications in medicine and industry. Research has explored the enzymatic synthesis of these polymers. One study demonstrated that a modified hydrolase enzyme could polymerize diethyl L-aspartate into poly(α-ethyl β-aspartate), a type of β-peptide. nih.gov β-peptides are polymers of β-amino acids that can form stable secondary structures similar to α-peptides and are of interest for creating novel functional materials due to their resistance to proteolytic degradation. nih.govnih.gov
An in-depth review of scientific literature reveals limited specific research directly focused on 2-amino-4-ethoxy-4-oxobutanoic acid within the precise contexts outlined. This compound, an ester derivative of aspartic acid, is primarily recognized as a neurotoxin and is not commonly cited as an excipient for enhancing biopharmaceutical stability or as a primary substrate in detailed mechanistic studies of aspartate-modifying enzymes. Its primary area of study revolves around its excitotoxic effects on the nervous system.
Therefore, constructing a detailed article on its contribution to therapeutic protein stability or its specific interactions in kinetic and mechanistic enzyme studies is not feasible based on currently available scientific data. The compound's established role as a neurotoxin largely precludes its use in applications that require direct administration or inclusion in biopharmaceutical formulations. Research has instead focused on its toxicological profile rather than on potential therapeutic or biotechnological benefits.
Given the absence of published research in the specified areas, a scientifically accurate article adhering to the requested outline cannot be generated.
Future Research Directions and Emerging Paradigms for 2 Amino 4 Ethoxy 4 Oxobutanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing 2-Amino-4-ethoxy-4-oxobutanoic acid is a primary focus of future research. Current synthetic routes often rely on traditional chemical methods that can be resource-intensive and generate significant waste. The shift towards green chemistry principles is driving the exploration of several innovative approaches.
One promising avenue is the use of biocatalysis , employing enzymes to carry out specific steps in the synthetic pathway. This approach offers high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. The fermentative production of related amino acids has been successfully demonstrated, suggesting that engineered microorganisms could be developed for the efficient synthesis of 2-Amino-4-ethoxy-4-oxobutanoic acid. google.comnih.gov
Flow chemistry represents another significant area of development. rsc.orgnih.govnih.gov Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. youtube.com The application of flow chemistry to the synthesis of amino acid derivatives has already shown considerable promise, and its adaptation for 2-Amino-4-ethoxy-4-oxobutanoic acid could streamline its production. rsc.orgnih.govnih.govamidetech.com
Furthermore, the exploration of green catalysts , such as ionic liquids, is gaining traction. researchgate.net These catalysts can offer improved reaction rates and easier separation and recycling, contributing to more sustainable synthetic processes. researchgate.net The development of novel biobased monomers from sustainable sources also presents an exciting opportunity for creating more environmentally friendly synthetic pathways. rsc.org
| Synthetic Methodology | Potential Advantages for 2-Amino-4-ethoxy-4-oxobutanoic Acid |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |
| Flow Chemistry | Precise reaction control, improved safety, scalability |
| Green Catalysts | Enhanced reaction rates, catalyst recyclability |
| Biobased Monomers | Use of renewable feedstocks, reduced environmental impact |
Advancement in In Situ Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of 2-Amino-4-ethoxy-4-oxobutanoic acid requires advanced analytical techniques. In situ spectroscopic methods, which allow for real-time monitoring of chemical processes, are becoming increasingly important.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions in real-time. researchgate.netnih.govyoutube.comnih.govspectralservice.de It provides detailed structural information about reactants, intermediates, and products as they are formed, offering unparalleled insight into reaction pathways. researchgate.netyoutube.com The ability to couple flow NMR with other analytical techniques like infrared spectroscopy and pH monitoring further enhances its utility. youtube.com
In situ Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for reaction monitoring. youtube.com It can be used to follow changes in the concentrations of key functional groups, providing kinetic data and helping to elucidate reaction mechanisms. youtube.comresearchgate.netlew.ronih.gov Time-resolved FTIR has been successfully used to study transient changes in the protonation states of amino acids, a capability that could be crucial for understanding the behavior of 2-Amino-4-ethoxy-4-oxobutanoic acid in various chemical and biological systems. nih.gov
Raman spectroscopy is also emerging as a powerful tool for the real-time analysis of amino acid reactions and concentrations in complex mixtures. nih.govnih.govresearchgate.netcolab.wsresearchgate.net Its ability to monitor multiple components simultaneously makes it particularly well-suited for tracking the progress of complex biochemical processes. nih.govresearchgate.net
| Spectroscopic Technique | Application in 2-Amino-4-ethoxy-4-oxobutanoic Acid Research |
| In situ NMR | Real-time reaction monitoring, structural elucidation of intermediates |
| In situ FTIR | Kinetic studies, monitoring of functional group transformations |
| Raman Spectroscopy | Real-time analysis in complex mixtures, monitoring biochemical processes |
Integration of Advanced Computational Modeling with Experimental Data
The synergy between experimental work and computational modeling is a powerful paradigm for accelerating research and development. Advanced computational methods can provide valuable insights into the properties and behavior of 2-Amino-4-ethoxy-4-oxobutanoic acid at the molecular level.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the structural and spectroscopic properties of the molecule. iipseries.org These calculations can help to interpret experimental data from techniques like FTIR and NMR and provide a deeper understanding of the molecule's electronic structure and reactivity. iipseries.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2-Amino-4-ethoxy-4-oxobutanoic acid in different environments, such as in solution or interacting with biological macromolecules. acs.orgrsc.orgnih.govbyu.edu These simulations can provide information about conformational changes, binding affinities, and transport properties, which are crucial for designing new applications. acs.orgrsc.orgnih.gov The integration of MD simulations with experimental techniques like molecular docking can provide a comprehensive understanding of the interactions between 2-Amino-4-ethoxy-4-oxobutanoic acid and its potential targets. iipseries.orgnih.gov
| Computational Method | Application in 2-Amino-4-ethoxy-4-oxobutanoic Acid Research |
| Quantum Chemical Calculations (DFT) | Prediction of structural and spectroscopic properties, understanding electronic structure |
| Molecular Dynamics (MD) Simulations | Studying dynamic behavior, predicting binding affinities and transport properties |
Exploration of Expanded Biochemical and Biotechnological Exploitation Pathways
The unique structure of 2-Amino-4-ethoxy-4-oxobutanoic acid as a non-proteinogenic amino acid opens up a wide range of potential biochemical and biotechnological applications. frontiersin.orgnih.govresearchgate.netwikipedia.org
One of the most exciting areas of future research is its potential use as a building block for novel peptide therapeutics . nih.govresearchgate.netnih.gov The incorporation of non-proteinogenic amino acids into peptides can enhance their stability, potency, and bioavailability. nih.govnih.gov The specific properties of 2-Amino-4-ethoxy-4-oxobutanoic acid could be exploited to design peptides with improved therapeutic profiles.
Metabolic engineering of microorganisms offers a powerful platform for the sustainable production of 2-Amino-4-ethoxy-4-oxobutanoic acid and its derivatives. nih.govnih.govgoogle.comdntb.gov.ua By manipulating the metabolic pathways of organisms like E. coli or Corynebacterium glutamicum, it may be possible to achieve high-yield production from simple carbon sources. nih.govnih.gov This approach could also be used to produce novel compounds derived from 2-Amino-4-ethoxy-4-oxobutanoic acid.
Furthermore, this compound could serve as a precursor for the synthesis of other valuable bioactive molecules . frontiersin.org Its functional groups provide handles for further chemical modification, allowing for the creation of a diverse library of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of enzymatic and whole-cell biocatalysts for these transformations will be a key area of future research.
| Application Area | Potential of 2-Amino-4-ethoxy-4-oxobutanoic Acid |
| Peptide Therapeutics | Building block for more stable and potent drugs |
| Metabolic Engineering | Sustainable production of the compound and its derivatives |
| Bioactive Molecules | Precursor for the synthesis of novel pharmaceuticals and materials |
Q & A
Q. How to differentiate between keto-enol tautomers in spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
